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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sofosbuvir impurity M, a
critical process-related impurity encountered during the synthesis of the direct-acting antiviral
agent, Sofosbuvir. This document details its chemical and physical properties, analytical
methodologies for its detection and quantification, and available information on its synthesis
and biological activity.

Chemical Identity and Physical Properties

Sofosbuvir impurity M, a diastereoisomer of Sofosbuvir, is a significant impurity that requires
careful monitoring and control during the manufacturing process to ensure the final drug
product's purity, safety, and efficacy.[1][2] Its formation is a consequence of the complex multi-
step synthesis of Sofosbuvir, which involves the creation of multiple chiral centers.[3]

Table 1: Chemical Identification of Sofosbuvir Impurity M
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Identifier

Value

CAS Number

2095551-10-1[1][3]

Systematic Name

propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-
dihydroxy-4-methyloxolan-2-yljmethoxy-

phenoxyphosphoryllamino]propanoate

Molecular Formula

C22H30N3010P[1]

Molecular Weight

527.46 g/mol [1][2]

Classification

Process-related impurity, Diastereoisomer of
Sofosbuvir[2]

Table 2: Physical and Chemical Properties of Sofosbuvir Impurity M

Property

Value

Appearance

Solid (Form)[2]

Chemical Reactivity

Susceptible to oxidation, reduction, and

nucleophilic substitution reactions.[3]

Storage Temperature

2-8°C[4]

Analytical Characterization and Control

Accurate and sensitive analytical methods are paramount for the detection, quantification, and

control of Sofosbuvir impurity M in both the active pharmaceutical ingredient (API) and the

final drug product. High-Performance Liquid Chromatography (HPLC) is the primary technique

employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method has been established for the estimation
of Sofosbuvir and its process-related impurities.[5][6]

Table 3: HPLC Method Parameters for Sofosbuvir Impurity M Analysis
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Parameter Condition

Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5

Column
Hm([5][6]
_ 0.1% Trifluoroacetic acid in water : Acetonitrile
Mobile Phase
(50:50 v/v)[5][6]
Elution Mode Isocratic[5][6]
Flow Rate 1.0 mL/min
Detection UV at 260.0 nm[5][6]
Column Temperature Ambient[5]

Sofosbuvir: ~3.674 min; Phosphoryl Impurity
(likely Impurity M): ~5.704 min[5][6]

Retention Time

This method has been shown to be simple, specific, precise, and accurate for the quantification
of Sofosbuvir and its impurities.[5][6] The linearity of the calibration curve for the process-
related impurity was established in the concentration range of 10-30 ug/ml.[5][6] The limit of
detection (LOD) and limit of quantification (LOQ) for the impurity were found to be 0.03% (0.12
pg) and 1.50% (0.375 pg), respectively.[5][6]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for
the structural elucidation and confirmation of Sofosbuvir impurities.

 NMR Spectroscopy: Both *H-NMR and 3'P-NMR are valuable techniques.[7][8] For instance,
1H-NMR can reveal distinct diastereomeric splitting patterns that differentiate impurities from
the parent drug.[3] 3*P-gNMR has been demonstrated as a reliable method for determining
the purity of organophosphorus compounds like Sofosbuvir, with dimethyl sulfoxide-de
(DMSO-de) being a suitable solvent.[7][8]

e Mass Spectrometry: High-resolution mass spectrometry (HRMS) is instrumental in
confirming the molecular formula of impurities.[3] LC-ESI-MS/MS methods have been
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developed for the simultaneous estimation of Sofosbuvir and its metabolites, operating in
multiple-reaction monitoring (MRM) mode for enhanced sensitivity and selectivity.[9]

Synthesis and Purification

The synthesis of Sofosbuvir is a complex process that can lead to the formation of various
impurities. A patented method describes a six-step reaction synthesis to obtain a Sofosbuvir
impurity with a purity of over 99%.[10] While not explicitly stated for Impurity M, the general
principles of controlling reaction conditions, such as molar ratios of reactants and reaction
times, are critical in minimizing impurity formation.[10]

Purification of Sofosbuvir and its impurities is typically achieved through column
chromatography.[11]

Biological Activity and Toxicity

Sofosbuvir impurity M is reported to be an inhibitor of the Hepatitis C Virus (HCV) NS5B
RNA-dependent RNA polymerase, the same molecular target as Sofosbuvir.[2][3][12] HoweVer,
as a diastereoisomer, its potency is expected to differ from that of the active drug.[2] The
control of such impurities is crucial as they may have their own pharmacological or toxicological
profiles, which could impact the overall safety and efficacy of the drug product.[13]

While specific toxicity data for Sofosbuvir impurity M is not readily available, comprehensive
studies on Sofosbuvir have not shown significant genotoxicity.[14] Regulatory guidelines
necessitate the stringent control of impurities to ensure patient safety.[15]

Experimental Workflow and Signaling Pathway
Diagrams
Analytical Workflow for Impurity Profiling

The following diagram illustrates a typical workflow for the identification and quantification of
Sofosbuvir impurity M.
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Figure 1. Analytical Workflow for Sofosbuvir Impurity M Profiling
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Caption: Analytical Workflow for Sofosbuvir Impurity M Profiling
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Sofosbuvir Mechanism of Action and Impurity
Relevance

The diagram below outlines the metabolic activation pathway of Sofosbuvir and highlights the
significance of stereochemistry, which is the differentiating factor for Impurity M.

Figure 2. Sofosbuvir Activation and Impurity M's Stereochemical Relevance
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b8082611?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8082611?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

